Fmoc-Thr(tBu)-OSu
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Overview
Description
Fmoc-Thr(tBu)-OSu: N-α-Fmoc-O-tert-butyl-L-threonine N-hydroxysuccinimide ester , is a derivative of the amino acid threonine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) group, and an N-hydroxysuccinimide (OSu) ester. These groups serve to protect the amino and hydroxyl functionalities during peptide synthesis, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(tBu)-OSu typically involves the protection of the threonine amino acid. The process begins with the protection of the hydroxyl group of threonine using a tert-butyl group. This is followed by the protection of the amino group with the Fmoc group. The final step involves the activation of the carboxyl group with N-hydroxysuccinimide to form the OSu ester. The reaction conditions often include the use of organic solvents such as dichloromethane and dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Thr(tBu)-OSu primarily undergoes substitution reactions, where the OSu ester reacts with nucleophiles such as amines to form peptide bonds. This reaction is a key step in the solid-phase peptide synthesis process. The compound can also participate in deprotection reactions, where the Fmoc and tBu groups are removed under specific conditions to reveal the free amino and hydroxyl groups .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and bases such as diisopropylethylamine (DIPEA). The reactions are typically carried out in solvents like dimethylformamide (DMF) at room temperature.
Deprotection Reactions: The Fmoc group is removed using piperidine in DMF, while the tBu group is removed under acidic conditions, often using trifluoroacetic acid (TFA) in the presence of scavengers
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound has been incorporated as a building block. The deprotection reactions yield free amino acids or peptides with free functional groups ready for further coupling reactions .
Scientific Research Applications
Chemistry: Fmoc-Thr(tBu)-OSu is extensively used in the synthesis of peptides and peptidomimetics. It serves as a building block in the solid-phase synthesis of complex peptides, enabling the study of peptide structure and function .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can be used as probes or inhibitors in various biochemical assays .
Medicine: Peptides synthesized with this compound have applications in drug development. They are used to develop peptide-based therapeutics, including enzyme inhibitors, receptor agonists, and antagonists. These peptides can also be used in vaccine development and as diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various industrial applications, including biomaterials and nanotechnology .
Mechanism of Action
The primary mechanism of action of Fmoc-Thr(tBu)-OSu is its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The tBu group protects the hydroxyl group, while the OSu ester activates the carboxyl group for coupling reactions. These protective groups are selectively removed under specific conditions to reveal the free functional groups, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Fmoc-Thr(tBu)-OH: Similar to Fmoc-Thr(tBu)-OSu but lacks the OSu ester, making it less reactive for coupling reactions.
Fmoc-Ser(tBu)-OH: A similar compound where threonine is replaced with serine, differing by the presence of a hydroxyl group instead of a methyl group.
Fmoc-Tyr(tBu)-OH: Another similar compound where threonine is replaced with tyrosine, featuring a phenolic hydroxyl group.
Uniqueness: this compound is unique due to the presence of the OSu ester, which significantly enhances its reactivity in peptide coupling reactions. This makes it a valuable reagent in solid-phase peptide synthesis, allowing for efficient and selective formation of peptide bonds. The combination of Fmoc and tBu protecting groups provides robust protection for the amino and hydroxyl functionalities, ensuring high yields and purity in peptide synthesis .
Properties
Molecular Formula |
C27H30N2O7 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate |
InChI |
InChI=1S/C27H30N2O7/c1-16(35-27(2,3)4)24(25(32)36-29-22(30)13-14-23(29)31)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,24H,13-15H2,1-4H3,(H,28,33)/t16-,24?/m1/s1 |
InChI Key |
SETNRNHAPOLLAR-YAOANENCSA-N |
Isomeric SMILES |
C[C@H](C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Origin of Product |
United States |
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